molecular formula C32H54N8O16 B1233933 Muracein B CAS No. 90965-61-0

Muracein B

Cat. No. B1233933
CAS RN: 90965-61-0
M. Wt: 806.8 g/mol
InChI Key: QHRDRNITQKNXNS-JGYLIOAXSA-N
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Description

Muracein B is a natural product found in Amycolatopsis orientalis with data available.

Scientific Research Applications

Angiotensin-Converting Enzyme Inhibition

Muracein B, a muramyl peptide isolated from Nocardia orientalis, has been identified as an inhibitor of angiotensin-converting enzyme (ACE). This property makes this compound potentially useful in the management of conditions like hypertension and cardiovascular diseases. Muraceins, including this compound, have been isolated as part of efforts to discover new ACE inhibitors (Singh & Johnson, 1984).

Potential for Treating Mucormycosis

While this compound is not directly mentioned in this context, research around mucormycosis, a severe fungal infection, highlights the importance of understanding and developing novel antifungal compounds. Given this compound's unique origin and properties, it could potentially be a candidate for further research in this area, especially in developing new treatment strategies or understanding fungal infections better. This is more speculative and would require specific research on this compound's antifungal properties (Cornely et al., 2019).

Wound Healing and Tissue Repair

Though not directly related to this compound, studies on various natural compounds and their role in wound healing and tissue repair are relevant. These studies suggest a potential research avenue for this compound in exploring its capabilities in promoting tissue repair and healing processes, given its biochemical uniqueness (Rashed, Afifi, & Disi, 2003).

properties

CAS RN

90965-61-0

Molecular Formula

C32H54N8O16

Molecular Weight

806.8 g/mol

IUPAC Name

(2S)-10-[[(2R)-1-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]-[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-2,9-diamino-6-(1,2-diamino-2-oxoethyl)-5,10-dioxodecanoic acid

InChI

InChI=1S/C32H54N8O16/c1-11(37-26(46)14(4)55-24-22(39-15(5)42)32(54)56-20(10-41)23(24)44)28(48)40(13(3)30(50)51)29(49)12(2)38-27(47)17(33)7-6-16(21(35)25(36)45)19(43)9-8-18(34)31(52)53/h11-14,16-18,20-24,32,41,44,54H,6-10,33-35H2,1-5H3,(H2,36,45)(H,37,46)(H,38,47)(H,39,42)(H,50,51)(H,52,53)/t11-,12+,13+,14?,16?,17?,18-,20+,21?,22+,23+,24+,32-/m0/s1

InChI Key

QHRDRNITQKNXNS-JGYLIOAXSA-N

Isomeric SMILES

C[C@@H](C(=O)N([C@H](C)C(=O)O)C(=O)[C@@H](C)NC(=O)C(CCC(C(C(=O)N)N)C(=O)CC[C@@H](C(=O)O)N)N)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C

SMILES

CC(C(=O)N(C(C)C(=O)O)C(=O)C(C)NC(=O)C(CCC(C(C(=O)N)N)C(=O)CCC(C(=O)O)N)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)N(C(C)C(=O)O)C(=O)C(C)NC(=O)C(CCC(C(C(=O)N)N)C(=O)CCC(C(=O)O)N)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

synonyms

muracein B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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